2,5-bis(5-chlorothiophen-2-yl)thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H6Cl2S3 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2,5-bis(5-chlorothiophen-2-yl)thiophene |
InChI |
InChI=1S/C12H6Cl2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H |
InChI Key |
FMVZMHKHEDOCRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)Cl)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Bis 5 Chlorothiophen 2 Yl Thiophene
The construction of the target molecule, 2,5-bis(5-chlorothiophen-2-yl)thiophene, is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions provide a versatile and efficient means of forming the C-C bonds that constitute the backbone of this conjugated system. Two of the most prominent and applicable methods are the Stille and Suzuki-Miyaura coupling reactions.
A plausible and efficient route involves the Stille coupling reaction. This method utilizes an organotin reagent and an organohalide in the presence of a palladium catalyst. For the synthesis of this compound, this would typically involve the reaction of 2,5-bis(trimethylstannyl)thiophene (B1590012) with two equivalents of 2-bromo-5-chlorothiophene. The palladium catalyst, often Pd(PPh₃)₄, facilitates the coupling of these two components to form the desired product. The Stille reaction is known for its tolerance of a wide range of functional groups and is a powerful tool in the synthesis of complex aromatic systems.
Alternatively, the Suzuki-Miyaura coupling offers another robust pathway. This reaction couples an organoboron compound with an organohalide. In this context, one could envision the reaction of 2,5-dibromothiophene (B18171) with two equivalents of (5-chlorothiophen-2-yl)boronic acid. This reaction is also catalyzed by a palladium complex and requires a base to activate the boronic acid. The Suzuki coupling is favored for its use of generally less toxic and more stable boron reagents compared to the tin reagents in the Stille coupling.
Synthesis of Precursors
Synthesis of Halogenated Thiophene Monomers (e.g., 2-bromo-5-chlorothiophene)
2-Bromo-5-chlorothiophene is a critical building block for the synthesis of the target molecule. Its preparation can be achieved through the halogenation of 2-chlorothiophene (B1346680). The synthesis of 2-chlorothiophene itself can be accomplished by reacting thiophene with hydrochloric acid and hydrogen peroxide in the presence of a catalyst like triethylamine.
Once 2-chlorothiophene is obtained, it can be brominated to yield 2-bromo-5-chlorothiophene. This is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. The reaction proceeds with high regioselectivity due to the directing effects of the chlorine atom on the thiophene ring.
| Starting Material | Reagent | Product | Typical Yield |
| 2-Chlorothiophene | N-Bromosuccinimide (NBS) | 2-Bromo-5-chlorothiophene | High |
Palladium-Catalyzed Cross-Coupling Reactions
Preparation of Thiophene-2-carbonyl Chlorides
Thiophene-2-carbonyl chlorides are important intermediates in various organic syntheses and their preparation is well-established. One common method involves the reaction of 2-thiophenecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). acs.org
Another approach is the direct carbonylation of thiophenes. For instance, thiophene can react with phosgene (B1210022) in the presence of a Lewis acid like aluminum chloride to produce thiophene-2-carbonyl chloride. nih.gov More recently, methods utilizing oxalyl chloride at elevated temperatures have been developed, offering a potentially more efficient route. nih.gov
For the synthesis of substituted thiophene-2-carbonyl chlorides, such as 5-chlorothiophene-2-carbonyl chloride, a common starting material is 5-chlorothiophene-2-carboxylic acid. This carboxylic acid can be synthesized from 2-chlorothiophene through various methods, including Friedel-Crafts acylation followed by hydrolysis, or via a Grignard reagent intermediate. organic-chemistry.org The subsequent conversion to the acid chloride follows the same principles as for the unsubstituted analogue.
| Starting Material | Reagent(s) | Product |
| 2-Thiophenecarboxylic acid | Thionyl chloride, DMF (cat.) | Thiophene-2-carbonyl chloride |
| Thiophene | Phosgene, Aluminum chloride | Thiophene-2-carbonyl chloride |
| 2-Chlorothiophene | Oxalyl chloride | 5-Chlorothiophene-2-carbonyl chloride |
Optimization of Reaction Conditions and Yields
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise chemical structure of molecules in solution. For an oligothiophene like this compound, ¹H and ¹³C NMR would confirm the successful synthesis and the specific arrangement of the thiophene (B33073) rings.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiophene rings. The chemical shifts and coupling constants (J-values) of these protons provide definitive evidence for their relative positions. For instance, protons on the central thiophene ring would exhibit different chemical shifts compared to those on the terminal, chlorinated thiophene rings. The coupling between adjacent protons on the rings would help to confirm the substitution pattern. While a spectrum for the title compound is not readily available, data for related compounds like 2-chlorothiophene (B1346680) shows protons in the aromatic region, with distinct shifts and coupling patterns that help identify their positions on the thiophene ring. chemicalbook.comnih.gov For more complex structures like 2,5-bis(5-aryl-3-hexylthiophen-2-yl)thiazolo[5,4-d]thiazole derivatives, detailed one- and two-dimensional NMR analyses are crucial for complete structural elucidation. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (sulfur and chlorine) and the aromatic system. Carbons bonded to chlorine would appear at a characteristic downfield shift.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons, confirming the connectivity of the molecule. COSY would show correlations between coupled protons, while HSQC would link protons to the carbons they are directly attached to, providing unambiguous assignment of all signals.
Table 1: Representative ¹H NMR Data for Related Thiophene Compounds
| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |
|---|---|---|
| 2-Chlorothiophene chemicalbook.com | TMS | δ 6.918 (dd, J=5.60, 1.48 Hz), 6.787 (dd, J=3.71, 1.48 Hz), 6.742 (dd, J=5.60, 3.71 Hz) |
This table is illustrative and shows the type of data obtained for similar structural motifs.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint.
IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic rings, C=C and C-C stretching vibrations of the thiophene rings, and the C-S stretching modes. iosrjournals.org The C-Cl stretching vibration would also be present, typically in the lower frequency region of the spectrum. For related compounds like 2-acetyl-5-chlorothiophene (B429048), FT-IR has been used alongside theoretical calculations to assign vibrational modes accurately. nih.gov
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be highly effective for characterizing the C=C backbone of the oligothiophene. The thiophene ring stretching modes are typically strong in the Raman spectrum. Studies on compounds like 2-thiophene carboxylic acid have utilized both FT-IR and FT-Raman to obtain a complete vibrational analysis. iosrjournals.org
Table 2: Key Vibrational Modes for Thiophene Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | researchgate.net |
| Thiophene Ring C=C Stretch | 1550 - 1400 | iosrjournals.org |
| Thiophene Ring C-C Stretch | 1450 - 1350 | iosrjournals.org |
This table provides a general guide to expected vibrational frequencies based on studies of related molecules.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of this peak would be characteristic, showing the presence of two chlorine atoms (with their ³⁵Cl and ³⁷Cl isotopes) and three sulfur atoms (with their ³²S, ³³S, and ³⁴S isotopes). Analysis of related compounds like 2,5-dichlorothiophene (B70043) by electron ionization mass spectrometry shows the characteristic molecular ion peak and fragmentation patterns that help confirm the structure. nist.gov
X-ray Diffraction (XRD) Studies
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a solid state, providing insights into molecular geometry, packing, and crystallinity.
Single Crystal X-ray Analysis for Molecular Geometry and Spatial Interactions
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique provides the precise coordinates of each atom in the crystal lattice, yielding a wealth of information:
Molecular Geometry: Bond lengths, bond angles, and torsion angles can be determined with very high precision. This would confirm the planarity or twisting between the thiophene rings, which is crucial for understanding the electronic properties of the material.
Spatial Interactions: The analysis reveals how molecules pack in the crystal, identifying intermolecular interactions such as π-π stacking between the thiophene rings and other non-covalent interactions involving the sulfur and chlorine atoms. These interactions govern the bulk properties of the material.
Studies on other thiophene derivatives have successfully used this technique to determine their crystal structures and analyze intermolecular contacts. nih.govresearchgate.net For example, the analysis of 2-acetyl-5-chlorothiophene revealed its crystallization in a monoclinic space group with specific geometric parameters. nih.gov
Table 3: Illustrative Crystallographic Data from a Related Thiophene Derivative
| Parameter | (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.743(3) |
| b (Å) | 5.9224(10) |
| c (Å) | 15.399(3) |
| β (°) | 108.973(7) |
| Volume (ų) | 1444.2(5) |
This table presents data for a different, yet related, chlorinated thiophene compound to illustrate the type of information obtained from single-crystal XRD analysis.
Powder X-ray Diffraction for Thin Film Crystallinity
For applications in electronics, oligothiophenes are often processed into thin films. Powder X-ray diffraction (PXRD) is a vital tool for assessing the crystallinity and orientation of these films. While not providing the atomic-level detail of single-crystal XRD, PXRD can determine:
Crystallinity: The presence of sharp diffraction peaks indicates a crystalline or semi-crystalline material, while broad halos suggest an amorphous nature.
Molecular Orientation: In thin films, molecules can adopt a preferential orientation relative to the substrate. PXRD can distinguish between "edge-on" or "face-on" orientations of the thiophene rings, which significantly impacts charge transport in devices.
Lamellar Spacing: For well-ordered films, PXRD can measure the d-spacing between layers of molecules, providing information on the packing distance.
Studies on polymeric analogues like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) have extensively used synchrotron X-ray diffraction to study the microstructure of spin-coated thin films, revealing how the crystalline domains are oriented relative to the substrate. nist.govnih.govnist.gov This information is critical for optimizing the performance of thin-film transistors. nist.govnih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chlorothiophene |
| 2,5-bis(5-aryl-3-hexylthiophen-2-yl)thiazolo[5,4-d]thiazole |
| 5-Chlorothiophene-2-carboxylic acid |
| 2-acetyl-5-chlorothiophene |
| 2-thiophene carboxylic acid |
| 2,5-dichlorothiophene |
| (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For complex organic molecules like 2,5-bis(5-chlorothiophen-2-yl)thiophene, DFT is instrumental in predicting molecular properties and reactivity. Studies often employ specific functionals and basis sets, such as B3LYP/6-31G(d,p), to calculate the electronic structure and related characteristics of thiophene-based compounds mdpi.com. These theoretical calculations provide deep insights that complement experimental findings.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized geometry for this molecule is expected to be nearly planar due to the conjugated π-system extending across the three thiophene (B33073) rings. However, slight torsions around the inter-ring C-C bonds are likely. DFT calculations, often performed in both the gaseous phase and in solution to account for solvent effects, can precisely determine these structural parameters nih.govmdpi.com. The results of such calculations are frequently compared with experimental data from X-ray crystallography to validate the computational model mdpi.com.
Conformational analysis for this compound would primarily investigate the rotational barriers around the single bonds connecting the central thiophene ring to the two outer 5-chlorothiophen units. This analysis helps identify the most stable conformers (e.g., syn or anti orientations of the sulfur atoms in adjacent rings) and the energy required to transition between them. Understanding the conformational landscape is crucial as it influences the molecule's electronic properties and how it packs in the solid state.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgyoutube.com. The distribution and energy levels of these orbitals are critical for understanding the electronic behavior of conjugated molecules like this compound researchgate.net.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor youtube.com. In this compound, the HOMO is expected to be a π-orbital with electron density delocalized across the conjugated thiophene backbone. The LUMO will be the corresponding π*-antibonding orbital.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and easier electronic excitation, which is characteristic of many organic semiconductors researchgate.net. DFT calculations are the standard method for determining the energies of these orbitals. For this class of compounds, the HOMO level indicates the ionization potential (electron-donating ability), while the LUMO level relates to the electron affinity (electron-accepting ability).
| Orbital | Typical Energy Range (eV) for Oligothiophenes | Significance |
|---|---|---|
| HOMO | -5.0 to -6.0 | Relates to ionization potential; electron-donating capability. |
| LUMO | -2.0 to -3.0 | Relates to electron affinity; electron-accepting capability. |
| Energy Gap (ΔE) | 2.0 to 4.0 | Indicates chemical reactivity and electronic transition energy. researchgate.net |
Note: The values in the table are representative for similar conjugated thiophene oligomers and serve to illustrate the data obtained from FMO analysis. Specific calculated values for this compound were not available in the searched literature.
Electron affinity is the energy released when an electron is added to a neutral molecule to form a negative ion, a property directly related to the LUMO energy level. In this compound, the presence of electronegative chlorine atoms is expected to lower the LUMO energy level, thereby increasing the electron affinity compared to its non-chlorinated counterpart.
Orbital shifts refer to the changes in the energy levels of the HOMO and LUMO due to structural modifications. For instance, extending the conjugation length by adding more thiophene rings typically raises the HOMO level and lowers the LUMO level, resulting in a smaller energy gap. The introduction of electron-withdrawing groups, such as chlorine, tends to lower both the HOMO and LUMO energy levels, which can enhance the stability of the material to oxidation.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is crucial for identifying sites susceptible to electrophilic and nucleophilic attack mdpi.com. The map is plotted on the molecule's electron density surface, with different colors indicating different values of the electrostatic potential researchgate.net.
For this compound, an MEP map would reveal:
Negative Potential Regions (Red/Yellow): These electron-rich areas are prone to electrophilic attack. They are expected to be concentrated around the electronegative sulfur and chlorine atoms due to the presence of lone pairs of electrons researchgate.net. The π-electron clouds of the thiophene rings would also exhibit negative potential.
Positive Potential Regions (Blue): These electron-poor areas are susceptible to nucleophilic attack. Such regions are typically found around the hydrogen atoms attached to the thiophene rings researchgate.net.
MEP analysis provides valuable insights into intermolecular interactions and the reactive behavior of the molecule mdpi.comresearchgate.net.
Prediction of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts)
DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and aid in the assignment of signals.
Infrared (IR) Spectroscopy: DFT can compute the vibrational frequencies of the molecule. These calculated frequencies correspond to the stretching and bending modes of different bonds (e.g., C-H, C=C, C-S, C-Cl). The theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and confirm the optimized geometry nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods can also predict NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained mdpi.com. This is particularly useful for assigning peaks in complex NMR spectra and for confirming the connectivity and electronic environment of atoms within the molecule nih.gov.
Chemical Reactivity Descriptors
Chemical reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index, and chemical hardness, are fundamental in predicting the reactivity and stability of a molecule. These parameters are typically calculated using DFT methods. For instance, studies on other thiophene-based compounds, like thiophene sulfonamide derivatives and thiophene-2,5-diylbis((3-mesityl-3-methylcyclobutyl)methanone), have utilized these descriptors to understand their electronic properties and potential applications. mdpi.comresearchgate.net However, no such data has been published for this compound.
Intermolecular Interaction Analysis
The analysis of intermolecular interactions is vital for understanding the packing of molecules in the solid state, which in turn influences the material's bulk properties.
Hirshfeld Surface Analysis and Quantitative Contributions of Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. This analysis provides percentages of different types of interactions, such as H···H, C···H, and halogen-specific contacts. Numerous studies on other thiophene derivatives have employed Hirshfeld analysis to detail their crystal packing. For example, analyses of various benzothiophene (B83047) and chlorothiophene derivatives have revealed the quantitative contributions of contacts like H···H, C···H/H···C, O···H/H···O, and S···H. nih.govnih.govresearchgate.netsemanticscholar.org A similar analysis for the bromo-analogue, 2,5-bis(5-bromo-2-thienyl)thiophene, has been reported, noting the planarity of the molecule, but a detailed quantitative breakdown of intermolecular contacts for the chloro-derivative is not available. researchgate.net
Non-Covalent Interactions (e.g., C-H···O, C-H···S, C-H···Cl)
Non-covalent interactions, including hydrogen bonds and halogen bonds, play a critical role in the supramolecular assembly of molecules. In various crystalline thiophene derivatives, interactions such as C-H···O, C-H···N, C-H···S, and C-H···Cl have been identified as key structure-directing forces. nih.govresearchgate.netrsc.org The presence of chlorine and sulfur atoms in this compound suggests that C-H···S and C-H···Cl interactions would likely be significant in its crystal structure, but specific crystallographic data and analysis are required for confirmation.
π-Stacking Interactions
π-stacking interactions between aromatic rings are fundamental to the performance of organic electronic materials. These interactions influence charge transport pathways. Theoretical studies on thiophene-cored oligomers have investigated π-π stacking between thiophene rings and adjacent phenyl rings. nih.gov Given its conjugated backbone of three thiophene rings, this compound is expected to exhibit significant π-stacking, but specific geometric parameters and interaction energies have not been computationally determined.
Molecular Dynamics Simulations (if applicable)
Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, which is essential for understanding processes like charge transport and conformational changes. MD simulations have been performed on simpler systems like thiophene and bithiophene to study their excited-state dynamics and on polythiophenes for chemical sensing applications. researchgate.netrsc.orgrsc.org However, no MD simulation studies have been reported specifically for this compound.
Computational Validation Against Experimental Data
A critical step in computational chemistry is the validation of theoretical models against experimental data, such as X-ray diffraction, NMR spectroscopy, and UV-Vis absorption spectra. This comparison ensures the accuracy of the computational methods used. While this is a standard practice in published studies, for instance in the investigation of chlorothiophene-based chalcones and other thiophene derivatives researchgate.netnih.govarabjchem.org, the absence of both experimental and computational data for this compound precludes such a validation.
Electronic and Photophysical Properties of 2,5 Bis 5 Chlorothiophen 2 Yl Thiophene and Its Derivatives
Absorption Spectroscopy (UV-Vis-NIR)
The electronic absorption spectrum of 2,5-bis(5-chlorothiophen-2-yl)thiophene, like other oligothiophenes, is dominated by strong absorption bands in the UV-visible region of the electromagnetic spectrum. These absorptions are characteristic of π-conjugated systems, where the delocalization of electrons along the thiophene (B33073) backbone dictates the energy required for electronic excitation.
Theoretical studies on substituted oligothiophenes indicate that the introduction of substituents can modify the electronic structure. A chlorine atom, for instance, has been shown in calculations to lower the HOMO-LUMO gap in a thiophene dimer from 2.93 eV (unsubstituted) to 2.87 eV. researchgate.net This reduction in the energy gap suggests that chloro-substitution would lead to a bathochromic (red) shift in the absorption maximum compared to an unsubstituted terthiophene. The absorption maximum is also known to shift to longer wavelengths as the number of thiophene rings in the oligomer increases, due to the extension of the π-conjugated system. researchgate.net
Solvatochromism and Solvent Effects on Absorption
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. The effect is most pronounced for molecules that exhibit a significant change in dipole moment upon electronic excitation. For many symmetric oligothiophenes, the change in dipole moment between the ground and excited state is small, resulting in minimal solvatochromism in their absorption spectra.
However, the introduction of chlorine atoms can create a degree of polarity. For related halogenated thiophene derivatives, the absorption band has been observed to be almost insensitive to the polarity of the solvent, showing only slight red shifts in more polar environments. uobaghdad.edu.iquobaghdad.edu.iq For instance, a study on 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione showed a minor red shift of its absorption maximum from 558 nm in acetonitrile (B52724) to 570 nm in the less polar toluene (B28343). uobaghdad.edu.iquobaghdad.edu.iq This suggests that while some solvent effects may be present for this compound, they are not expected to be substantial in the absorption spectrum.
Emission Spectroscopy (Photoluminescence)
Upon absorption of light, this compound can relax from its excited state by emitting a photon, a process known as fluorescence or photoluminescence. The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to lower energy (longer wavelength), a phenomenon known as the Stokes shift.
For unsubstituted oligothiophenes, fluorescence quantum yields generally increase with the length of the conjugated chain, at least for smaller oligomers. researchgate.net However, the presence of heavy atoms like chlorine can significantly influence the emission properties. In a related compound, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), which is highly fluorescent, emission occurs in the blue region of the spectrum. researchgate.netnih.gov For halogenated thiophenes, emission is often observed in the green to orange part of the spectrum, with Stokes shifts that can be influenced by solvent polarity. uobaghdad.edu.iquobaghdad.edu.iq
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.
For the related fluorescent brightener 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a high fluorescence quantum yield of ≥ 0.60 and a lifetime of approximately 2 nanoseconds have been reported, regardless of solvent polarity. researchgate.netnih.gov However, the introduction of chlorine atoms is expected to decrease the fluorescence quantum yield. This is due to the "heavy atom effect," where the presence of a heavier atom like chlorine enhances spin-orbit coupling, which in turn facilitates intersystem crossing to the non-emissive triplet state, a competing deactivation pathway. researchgate.netnih.gov For example, in a series of chloro-substituted carbazole (B46965) dyes, the introduction of a second chlorine atom was found to significantly quench the fluorescence intensity and lower the quantum yield. mdpi.com Therefore, the quantum yield for this compound is predicted to be lower than that of its unsubstituted counterpart.
Table 1: Photophysical Parameters for a Related Thiophene Derivative in Various Solvents (Data for 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione) uobaghdad.edu.iquobaghdad.edu.iq
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
| Propylene Carbonate | 558 | - | 734 |
| Acetonitrile | 558 | - | 836 |
| Diethyl Ether | 563 | - | 668 |
| Tetrahydrofuran (THF) | - | - | 601 |
| Cyclohexane | 569 | - | 601 |
| Dibutyl Ether | - | - | 719 |
| Dichloromethane (DCM) | - | - | 804 |
Radiative and Non-Radiative Decay Pathways
Once a molecule is in an electronically excited state (S₁), it can return to the ground state (S₀) through several competing pathways. These can be broadly categorized as radiative decay (fluorescence) and non-radiative decay.
Radiative Decay:
Fluorescence (k_r): The emission of a photon from the singlet excited state (S₁ → S₀).
Non-Radiative Decay:
Internal Conversion (k_ic): A radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀). For thiophene monomer, this is the dominant pathway, rendering it non-fluorescent. researchgate.net For longer oligothiophenes, barriers can inhibit this process, allowing other pathways to compete. researchgate.netrsc.org
Intersystem Crossing (k_isc): A radiationless transition between states of different spin multiplicity (e.g., S₁ → T₁), where T₁ is the first triplet excited state. From the triplet state, the molecule can return to the ground state via phosphorescence (slow, spin-forbidden radiative decay) or non-radiative decay.
For this compound, the presence of both sulfur and chlorine atoms (heavy atoms) is expected to significantly enhance the rate of intersystem crossing (k_isc). researchgate.netnih.gov This makes the population of the triplet state a major deactivation pathway for the initially formed singlet excited state. This process competes directly with fluorescence, leading to a reduction in the fluorescence quantum yield. researchgate.netnih.gov The main non-radiative pathway quenching fluorescence in the related BBT molecule was identified as intersystem crossing to the triplet state. researchgate.netnih.gov
Table 2: Key Decay Processes from the Singlet Excited State researchgate.netresearchgate.net
| Rate Constant | Process | Description |
| k_r | Radiative Decay (Fluorescence) | Emission of a photon (S₁ → S₀) |
| k_nr | Non-Radiative Decay | Umbrella term for radiationless de-excitation pathways |
| k_ic | Internal Conversion | Radiationless transition between states of the same spin (S₁ → S₀) |
| k_isc | Intersystem Crossing | Radiationless transition between states of different spin (S₁ → T₁) |
Intramolecular Charge Transfer (ICT) Characteristics
Intramolecular charge transfer (ICT) is a process that can occur in molecules containing electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating an excited state with a large dipole moment. fonlo.orgrsc.org
The structure of this compound can be viewed as having some D-A character. The central thiophene ring is relatively electron-rich and can act as a donor, while the terminal thiophene rings, substituted with electron-withdrawing chlorine atoms, can act as acceptors. This "A-D-A" structure can lead to ICT characteristics in the excited state.
Molecules with significant ICT character typically exhibit strong positive solvatochromism in their emission spectra, meaning the emission peak shifts to longer wavelengths in more polar solvents. This is because polar solvent molecules stabilize the highly polar ICT excited state more than the less polar ground state, thus lowering the energy of the emitted photon. researchgate.net This effect is often much more pronounced in emission than in absorption. A study on a different thiophene-based donor-acceptor molecule showed a significant red shift in the emission wavelength as solvent polarity increased, which is a hallmark of an ICT state. researchgate.net Therefore, it is plausible that this compound would display solvatochromic fluorescence due to ICT characteristics induced by the terminal chlorine atoms.
Electrochemical Properties
The electrochemical behavior of this compound is a critical aspect of its electronic characterization, providing insights into its redox stability and the energy levels of its frontier molecular orbitals. Techniques such as cyclic voltammetry are instrumental in probing these properties.
Cyclic Voltammetry (CV) and Redox Potentials
Cyclic voltammetry is a powerful electrochemical technique used to study the redox processes of chemical species. For conjugated oligomers like 2,5-bis(het)aryl substituted thiophenes, CV reveals the potentials at which the molecule can be oxidized and reduced. uni-halle.de These processes correspond to the removal of an electron from the highest occupied molecular orbital (HOMO) and the addition of an electron to the lowest unoccupied molecular orbital (LUMO), respectively.
Studies on various 2,5-bis(het)aryl substituted thiophenes have shown that these compounds are electrochemically active, exhibiting both oxidation and reduction peaks in their cyclic voltammograms. uni-halle.de The precise redox potentials are highly dependent on the nature of the substituent groups and the structure of the aromatic backbone. uni-halle.de For instance, the introduction of electron-withdrawing or electron-donating groups can shift the oxidation and reduction potentials to more positive or negative values, respectively. This tunability of redox potentials is a key feature of this class of materials. uni-halle.de
| Compound Analogue | Observed Redox Behavior | Reference |
| 2,5-Bis(het)aryl substituted thiophenes | Electrochemically oxidizable and reducible. | uni-halle.de |
| 5-Bromo-2,2':5',2''-terthiophene | Exhibits a clear oxidation wave in its CV. | researchgate.net |
| Thiophene | Polymerization occurs at potentials around 1.6-1.8 V. | redalyc.org |
Correlation with HOMO/LUMO Energy Levels
The redox potentials obtained from cyclic voltammetry are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The onset oxidation potential (Eox) and onset reduction potential (Ered) can be used to estimate the HOMO and LUMO energy levels, respectively, using empirical relationships.
The HOMO energy is often correlated with the ionization potential, while the LUMO energy is related to the electron affinity. evitachem.com The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a crucial parameter that determines the electronic and optical properties of the molecule. evitachem.com A smaller HOMO-LUMO gap generally corresponds to a material that is more easily excitable and absorbs light at longer wavelengths.
For conjugated systems, the HOMO-LUMO gap can be tuned by modifying the molecular structure. For example, increasing the conjugation length in oligothiophenes generally leads to a decrease in the HOMO-LUMO gap. The introduction of substituents also plays a significant role. Halogen atoms, being electronegative, can lower both the HOMO and LUMO energy levels. wuxibiology.come-asct.org This effect has been observed in various organic molecules, where halogenation leads to changes in their electronic properties. wuxibiology.come-asct.org The specific positioning of the chloro-substituents on the outer thiophene rings in this compound is expected to influence the electron density distribution across the molecule, thereby affecting its HOMO and LUMO energies. This relationship between electrochemical potentials and frontier orbital energies is a fundamental aspect of designing organic electronic materials with desired properties. researchgate.net
| Parameter | Relationship with Electrochemical Data | Influencing Factors |
| HOMO Energy Level | Estimated from the onset oxidation potential (Eox). | Molecular structure, conjugation length, substituents. |
| LUMO Energy Level | Estimated from the onset reduction potential (Ered). | Molecular structure, conjugation length, substituents. |
| HOMO-LUMO Gap | Difference between LUMO and HOMO energies. | Molecular structure, conjugation length, substituents. |
Charge Transport Characteristics
Understanding the charge transport characteristics of this compound is essential for evaluating its potential in electronic applications. Single-molecule junction studies provide a direct method for probing the conductance of individual molecules.
Single Molecule Junction Studies and Conductance Measurements
Single-molecule conductance measurements are a powerful experimental technique to investigate the charge transport properties at the nanoscale. venkataramangroup.org Techniques such as scanning tunneling microscopy break-junction (STM-BJ) and mechanically controllable break-junction (MCBJ) are used to create a junction where a single molecule bridges two electrodes. venkataramangroup.orgcore.ac.uk By measuring the current that flows through the molecule as a function of the applied voltage, the conductance of the single-molecule junction can be determined. nih.gov
Studies on oligothiophene derivatives have shown that their single-molecule conductance is influenced by several factors, including the length of the oligomer chain and the nature of the anchor groups that bind the molecule to the electrodes. venkataramangroup.orgacs.org For instance, an anomalous length dependence of conductance has been observed in some oligothiophene series, where the conductance does not strictly follow an exponential decay with increasing molecular length. acs.org This has been attributed to the influence of different molecular conformations within the junction. acs.org
While specific single-molecule conductance data for this compound is not available in the reviewed literature, it is expected that such measurements would reveal the intrinsic charge transport properties of the molecule. The experimental setup would involve trapping the molecule between two metallic electrodes (e.g., gold) and measuring the current flow. The resulting conductance values would provide a quantitative measure of how efficiently charge can pass through the molecular backbone. nih.gov
Influence of Molecular Structure and Substituents on Charge Transport
The molecular structure and the presence of substituents have a profound impact on the charge transport characteristics of molecular junctions. nih.gov In the case of this compound, the chlorine atoms are expected to play a significant role.
Halogen substituents can influence charge transport through several mechanisms. Their electronegativity can induce dipole moments within the molecule, which can affect the alignment of the molecular orbitals with the Fermi level of the electrodes. nih.gov Studies on oligophenylenethiolate self-assembled monolayers have shown that the current density is strongly dependent on the tail group substituent, with halogenated derivatives exhibiting different transport properties compared to their non-halogenated counterparts. nih.govresearchgate.net
Thin Film Morphology and Processing Effects
The physical arrangement of molecules in a thin film, its microstructure, is fundamental to the electronic and optical properties of organic semiconductor devices. For thiophene-based materials, this structure is heavily influenced by the fabrication process and post-deposition treatments.
Polymerization and Copolymerization Strategies Involving 2,5 Bis 5 Chlorothiophen 2 Yl Thiophene Units
Homo-polymerization of Functionalized 2,5-Bis(5-chlorothiophen-2-yl)thiophene Monomers
The homopolymerization of functionalized this compound monomers, while less common than their copolymerization, offers a direct route to polymers with a high concentration of this specific conjugated unit. These polymerizations are typically achieved through oxidative coupling or cross-coupling reactions. For instance, the electrochemical polymerization of 2,5-di(thiophen-2-yl)thiophene can lead to the formation of a homopolymer, poly(2,5-di(thiophen-2-yl)thiophene), which exhibits distinct electrochemical properties. The resulting polymer can be reversibly oxidized and reduced, showing changes in its charge state. mpg.de
Functionalization of the thiophene (B33073) rings is crucial for solubility and processability. The introduction of alkyl or alkoxy side chains on the outer thiophene rings can enhance solubility, making these polymers more amenable to solution-based processing techniques. Solid-state polymerization of dibromo-functionalized thiophene derivatives has also been explored as a method to produce highly ordered, insoluble conducting polymers. researchgate.net This technique, however, often results in materials that are difficult to characterize and process.
| Monomer | Polymerization Method | Key Properties of Homopolymer |
| 2,5-di(thiophen-2-yl)thiophene | Electrochemical Polymerization | Reversible oxidation and reduction. mpg.de |
| 2,5-dibromo-3,4-ethylenedioxythiophene | Solid-State Polymerization | Insoluble, retains partial crystal structure of the monomer. researchgate.net |
Co-polymerization with other Conjugated Monomers
Copolymerization represents a versatile strategy to fine-tune the properties of materials derived from this compound. By incorporating other conjugated monomers, it is possible to manipulate the electronic bandgap, charge carrier mobility, and morphology of the resulting polymers, tailoring them for specific applications.
Alternating Copolymers
The synthesis of alternating copolymers allows for precise control over the polymer's primary structure and, consequently, its electronic properties. Stille and Suzuki cross-coupling reactions are the most common methods for synthesizing these materials. For example, the polycondensation of a dibrominated derivative of this compound with a distannylated or diboronylated comonomer can yield a well-defined alternating copolymer. This approach has been successfully employed to create copolymers with units like fluorene, leading to materials with high molecular weights and good processability. nih.gov The direct C-H arylation polycondensation is another efficient method for creating alternating copolymers, offering a more atom-economical route. nih.gov
Donor-Acceptor (D-A) Copolymers for Tunable Electronic Properties
A significant area of research focuses on the development of donor-acceptor (D-A) copolymers incorporating the this compound moiety, often as part of a larger donor unit. These D-A copolymers exhibit intramolecular charge transfer (ICT) from the electron-rich donor unit to the electron-deficient acceptor unit, which narrows the polymer's bandgap and extends its absorption into the visible and near-infrared regions of the electromagnetic spectrum.
Common acceptor units copolymerized with derivatives of this compound include benzothiadiazole (BT), thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), and diketopyrrolopyrrole (DPP). rsc.orgrsc.orgnih.gov The choice of the acceptor unit, as well as the specific structure of the donor block, allows for precise tuning of the HOMO and LUMO energy levels, which is critical for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). For instance, copolymers of benzodithiophene and benzotriazole (B28993) have been synthesized via Stille coupling, resulting in materials with bandgaps around 1.90 eV. rsc.org
| Donor Monomer | Acceptor Monomer | Polymerization Method | Resulting Polymer Properties |
| 2,5-bis(trimethylstannyl)thiophene (B1590012) | 4,7-dibromo-5-fluoro-6-((2-hexyldecyl)oxy)benzo[c] rsc.orgsemanticscholar.orgmdpi.comthiadiazole | Stille Copolymerization | Forms D-A copolymer for solar cell applications. rsc.org |
| Dibrominated N-alkylated thieno[3,4-c]pyrrole-4,6-dione | 2,5-bis(tributylstannyl)thiophene | Stille Coupling | Optical bandgaps of 1.8–2.1 eV and low HOMO levels. rsc.org |
| 2,5-bis(trimethylstannyl)thiophene | Dibrominated 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | Stille Coupling | Affects π–π stacking and charge transport. nih.gov |
Terpolymerization and Regioisomerization Strategies
Terpolymerization, the polymerization of three or more different monomers, offers an even greater degree of freedom for tuning polymer properties. This strategy allows for the combination of the desirable characteristics of different monomer units into a single polymer chain. For example, a terpolymer could be designed to have broad absorption, good solubility, and high charge carrier mobility by carefully selecting the three constituent monomers. The synthesis of a novel 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT) donor polymer for organic solar cells highlights this approach, although it resulted in a lower power conversion efficiency compared to the homopolymer P3HT due to less efficient electron/hole separation. nih.gov
Regioisomerization, or the control of the orientation of monomer units within the polymer chain, is another critical aspect. In polymers derived from asymmetrically substituted thiophenes, different regio-couplings (head-to-tail, head-to-head, tail-to-tail) can occur, significantly impacting the polymer's planarity, crystallinity, and electronic properties.
Control of Polymer Regioregularity and Molecular Weight
The control over regioregularity and molecular weight during polymerization is paramount for achieving high-performance materials. For poly(3-alkylthiophene)s (P3HTs), a high degree of head-to-tail (HT) regioregularity is known to promote planarity and facilitate π-π stacking, leading to higher charge carrier mobilities. cmu.edunih.gov Methods like the Grignard Metathesis (GRIM) polymerization and catalyst-transfer polycondensation are effective in producing highly regioregular P3HT. cmu.edu While a high degree of regioregularity is often desired, some studies suggest that a small, controlled amount of regio-irregularity can disrupt excessive aggregation and lead to improved properties under certain processing conditions. rsc.org
Control over molecular weight is also crucial, as it influences the polymer's solubility, processability, and film-forming properties, which in turn affect device performance. researchgate.net Chain-growth polymerization mechanisms, such as cationic chain-growth polymerization of 2-chlorothiophenes promoted by Lewis acids, offer a pathway to polymers with controlled molecular weights and narrow polydispersity indices (PDI). nih.govmit.edu This "living" character allows for the synthesis of block copolymers. nih.govmit.edu
| Polymerization Strategy | Key Control Parameter | Impact on Polymer Properties |
| Grignard Metathesis (GRIM) | Catalyst and reaction conditions | High head-to-tail (HT) regioregularity in poly(3-alkylthiophene)s. cmu.edu |
| Catalyst-Transfer Polycondensation | Initiator and monomer stoichiometry | Controlled molecular weight and narrow polydispersity. rsc.org |
| Cationic Chain-Growth Polymerization | Lewis acid catalyst | Controlled molecular weight and synthesis of block copolymers. nih.govmit.edu |
Influence of Pendant Groups and Chain Architecture on Polymer Properties
Longer or branched alkyl side chains generally improve the solubility of conjugated polymers in common organic solvents, which is essential for solution processing. mdpi.comnih.gov However, the structure of these side chains can also influence the intermolecular π-π stacking distance. For instance, branched side chains can lead to a less ordered structure compared to their linear counterparts, which can affect charge transport. nih.govrsc.org The position of the branching point relative to the polymer backbone is also a critical factor. nih.gov
| Pendant Group/Architecture | Influence on Polymer Properties |
| Linear vs. Branched Alkyl Chains | Branched chains generally increase solubility but can disrupt π-π stacking. nih.govmdpi.comrsc.org |
| Alkyl Chain Length | Longer chains improve solubility but can also affect morphology. mdpi.comnih.gov |
| Polar Side Chains | Can increase miscibility with polar additives but may decrease aggregation and mobility. nih.gov |
| Donor-Acceptor Architecture | Narrows the bandgap and allows for tuning of HOMO/LUMO energy levels. rsc.orgrsc.org |
Applications in Organic Electronics and Optoelectronics
Molecular Electronic Devices (e.g., Single-Molecule Junctions)
The exploration of individual molecules as active components in electronic circuits, a field known as molecular electronics, has highlighted the potential of conjugated organic compounds like 2,5-bis(5-chlorothiophen-2-yl)thiophene. While direct experimental data on the single-molecule conductance of this specific compound is not extensively available, its structural characteristics and the established principles of charge transport in analogous oligothiophenes allow for a detailed discussion of its potential in molecular electronic devices, particularly in single-molecule junctions.
Single-molecule junctions are nanoscale circuits where an individual molecule is connected between two electrodes, enabling the study of charge transport through the molecule itself. The conductance of such a junction is intricately linked to the molecule's electronic structure, particularly the alignment of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—with the Fermi level of the electrodes.
For oligothiophenes, charge transport is generally understood to occur via a tunneling mechanism, where the HOMO level often mediates hole transport. The introduction of chlorine atoms at the terminal positions of the thiophene (B33073) rings in this compound is expected to significantly influence its electronic properties and, consequently, its behavior in a single-molecule junction.
Influence of Chlorine Substitution on Electronic Properties and Conductance
The chlorine atoms, being electronegative, are expected to have a notable impact on the electronic landscape of the oligothiophene backbone. This influence manifests in several ways:
Energy Level Modulation: Halogen substituents, including chlorine, are known to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) due to their electron-withdrawing inductive effect. This can alter the alignment of the molecular orbitals with the electrode Fermi level, which is a critical determinant of the junction's conductance.
Quantum Interference Effects: The position of the substituent on the aromatic rings can lead to constructive or destructive quantum interference phenomena, which can significantly modulate the conductance. While a detailed theoretical analysis for this specific molecule is required, studies on other aromatic systems have shown that the substitution pattern is a key factor.
Theoretical and Comparative Insights
While specific experimental data for this compound is lacking, theoretical calculations on similar halogenated organic molecules provide valuable insights. Density Functional Theory (DFT) is a common tool used to predict the electronic structure and transport properties of molecular junctions. For a molecule like this compound, DFT calculations could elucidate the precise impact of chlorination on the HOMO-LUMO gap and orbital alignment.
Research on other halogenated thiophenes and aromatic molecules in single-molecule junctions has shown varied effects. For instance, fluorination of oligophenylenes has been shown to decrease the single-molecule conductance. The effect of chlorine, being less electronegative than fluorine but still a strong electron-withdrawing group, would likely follow a similar trend, though the magnitude of the effect would differ.
The table below presents a hypothetical comparison of the expected electronic properties of this compound with its non-chlorinated counterpart, based on general principles of physical organic chemistry and findings for related molecules.
| Property | Unsubstituted Terthiophene | This compound (Expected) |
| HOMO Energy Level | Higher | Lower |
| LUMO Energy Level | Higher | Lower |
| HOMO-LUMO Gap | Larger | Potentially smaller or larger depending on competing effects |
| Single-Molecule Conductance | Higher (Reference) | Lower |
This table is illustrative and based on general trends observed in related compounds. Specific values would require dedicated experimental or computational studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-bis(5-chlorothiophen-2-yl)thiophene, and how can reaction yields be maximized?
- Methodological Answer :
-
Friedel-Crafts Acylation : Use AlCl₃ in CH₂Cl₂ to activate electrophilic substitution. For example, AlCl₃ facilitates the coupling of chlorothiophene derivatives with acyl chlorides, though yields may require optimization via stoichiometric adjustments .
-
Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₂Cl₂ with K₂CO₃ in toluene/water) achieves high yields (80–85%) for analogous thiophene systems. Ensure inert atmospheres (Ar) to prevent catalyst deactivation .
-
Purification : Column chromatography with silica gel and solvents like chloroform/hexane mixtures effectively isolates the target compound.
- Data Table : Synthetic Methods Comparison
| Method | Catalyst/Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₂Cl₂, K₂CO₃ | Toluene/H₂O | 80–85 | |
| Bromination | Br₂, NaHCO₃ | Chloroform | 80 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
-
¹H/¹³C-NMR : Look for aromatic proton signals at δ 7.0–7.7 ppm and carbonyl carbons (if present) near δ 180–185 ppm. Chlorine substituents deshield adjacent protons .
-
FT-IR : Key stretches include C-Cl (~730 cm⁻¹) and conjugated C=C (~1420–1500 cm⁻¹). Compare with NIST spectral databases for validation .
-
Melting Point : Typical range for thiophene derivatives is 75–145°C; deviations may indicate impurities .
- Data Table : Representative Spectral Features
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H-NMR | δ 7.65 (s, thiophene-H), 9.82 (s, CHO) | |
| ¹³C-NMR | δ 140–148 (aromatic C), 182 (C=O) | |
| FT-IR | 730 cm⁻¹ (C-Cl), 1672 cm⁻¹ (C=O) |
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for thiophene-based compounds like this compound?
- Methodological Answer :
- X-Ray Diffraction : Refine crystal structures using CCDC references (e.g., CCDC 1983315) to compare unit cell parameters. Chlorine atoms may induce steric clashes, altering packing motifs .
- Polymorphism Screening : Test crystallization solvents (e.g., CHCl₃ vs. THF) to identify stable polymorphs.
- Computational Validation : Use DFT calculations to predict bond lengths/angles and cross-validate with experimental data .
Q. What strategies optimize the electronic properties of this compound for organic semiconductor applications?
- Methodological Answer :
-
Functionalization : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) to enhance electron mobility. For example, bromination followed by Suzuki coupling with carbazole units improves charge transport .
-
Spectroscopic Analysis : UV-Vis (λmax ~350–450 nm) and cyclic voltammetry (HOMO/LUMO levels) quantify bandgap tuning. Chlorine substituents lower HOMO levels by ~0.3 eV .
-
Device Fabrication : Blend with PCBM for bulk heterojunction solar cells; anneal at 150°C to optimize morphology.
- Data Table : Electronic Properties of Analogous Compounds
| Derivative | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference |
|---|---|---|---|---|
| Carbazole-functionalized | -5.2 | -3.1 | 2.1 | |
| Diphenylamino-functionalized | -5.0 | -2.9 | 2.1 |
Q. How should researchers address conflicting reactivity data in electrophilic substitution reactions involving chlorothiophene derivatives?
- Methodological Answer :
- Mechanistic Probes : Use deuterated solvents (e.g., CDCl₃) to track protonation sites via ¹H-NMR. Chlorine directs electrophiles to the 4-position of thiophene .
- Competition Experiments : Compare reaction rates of 5-chlorothiophene vs. unsubstituted thiophene under identical conditions (AlCl₃/CH₂Cl₂) .
- Computational Modeling : Apply Fukui indices to predict regioselectivity; chlorine’s −I effect deactivates adjacent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
